molecular formula C10H10BrNO2 B1297655 N-(4-Bromophenyl)-3-oxobutanamide CAS No. 38418-24-5

N-(4-Bromophenyl)-3-oxobutanamide

Cat. No.: B1297655
CAS No.: 38418-24-5
M. Wt: 256.1 g/mol
InChI Key: JIOJEVGOXBFZDM-UHFFFAOYSA-N
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Description

N-(4-Bromophenyl)-3-oxobutanamide (CAS No. 38418-24-5) is a 3-oxobutanamide derivative characterized by a bromine-substituted phenyl group attached to the amide nitrogen. Its molecular formula is C₁₀H₁₀BrNO₂, with a molecular weight of 256.10 g/mol. This compound is synthesized via microwave-assisted amidation reactions, where quinoline-2-carboxylic acid or related esters react with 4-bromoaniline under optimized conditions (solvent-free or in DMF/PhCl, 150°C, 800 W) . It serves as a precursor in medicinal chemistry and material science, particularly in the synthesis of antiparasitic agents and heterocyclic compounds .

Preparation Methods

Synthetic Routes

The synthesis of N-(4-Bromophenyl)-3-oxobutanamide can be achieved through several methods, primarily focusing on the reaction of 4-bromoaniline with acylating agents such as 3-oxobutanoic acid or its derivatives. Below are the most common synthetic routes:

Condensation Reaction

  • Reagents : 4-bromoaniline and 3-oxobutanoic acid (or its derivatives).

  • Conditions : The reaction typically occurs under acidic or basic conditions, utilizing catalysts like hydrochloric acid or sodium hydroxide.

  • Procedure : The reactants are mixed and heated, often under reflux conditions, to facilitate the formation of this compound.

  • Yield : Reports indicate yields ranging from 70% to 75% depending on the specific reaction conditions employed.

Alternative Methods

  • Acylation with Acyl Chlorides : Another method involves the acylation of 4-bromoaniline using acyl chlorides such as butyryl chloride in the presence of a base like triethylamine.

  • Reflux Conditions : This method also typically requires refluxing for several hours to achieve complete conversion.

Reaction Mechanisms

The mechanisms involved in synthesizing this compound can be categorized based on the type of reaction:

Nucleophilic Acyl Substitution

In this mechanism, the nitrogen atom of 4-bromoaniline acts as a nucleophile, attacking the carbonyl carbon of the acylating agent, leading to the formation of an amide bond.

Dehydration

Subsequent dehydration may occur, particularly in reactions involving carboxylic acids, resulting in the formation of the final product.

Analytical Techniques

To confirm the synthesis and purity of this compound, several analytical techniques are employed:

Technique Purpose
Infrared Spectroscopy (IR) To identify functional groups present in the compound.
Nuclear Magnetic Resonance (NMR) To elucidate the structure and confirm product formation.
Mass Spectrometry (MS) To determine molecular weight and confirm identity.

Tables

Table 1: Summary of Synthesis Methods

Method Reagents Conditions Yield (%)
Condensation 4-bromoaniline + 3-oxobutanoic acid Acidic/basic reflux 70 - 75
Acylation 4-bromoaniline + butyryl chloride Reflux with triethylamine Varies

Table 2: Biological Activity Overview

Activity Type Observed Effect Reference
Antimicrobial Activity Significant inhibition against bacteria
Anticancer Activity Dose-dependent growth inhibition

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromophenyl)-3-oxobutanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while reduction reactions can produce alcohols or amines .

Scientific Research Applications

Chemistry

N-(4-Bromophenyl)-3-oxobutanamide serves as a crucial building block for synthesizing more complex organic molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic and medicinal chemistry.

Biology

The compound has demonstrated promise in biological assays, particularly in antimicrobial and anticancer studies. Its mechanism of action involves interactions with specific molecular targets, inhibiting essential bacterial components and disrupting cellular pathways critical for cancer cell proliferation .

Medicine

Research indicates potential therapeutic applications of this compound in drug development. It has been explored for its ability to inhibit enzymes involved in bacterial metabolism and fatty acid synthesis, which are crucial for bacterial growth and cancer cell survival .

Industry

In the industrial sector, this compound is utilized in producing specialty chemicals and advanced materials. Its reactivity makes it suitable for developing polymers with enhanced properties such as thermal stability and conductivity.

Case Studies

  • Inhibition Studies : A study demonstrated that this compound effectively inhibits urease activity in vitro. This non-competitive inhibition alters enzyme conformation, reducing activity and suggesting potential therapeutic applications against urease-producing bacteria.
  • Antimicrobial Efficacy : Another investigation assessed the compound's antimicrobial properties against Mycobacterium tuberculosis and other pathogens. Modifications to the phenyl ring structure significantly enhanced antimicrobial potency, indicating that structural variations can lead to improved efficacy .
  • Cytotoxicity Studies : The cytotoxic effects of this compound were evaluated using human tumor cell lines. Results indicated selective cytotoxicity towards tumor cells without significantly affecting normal cells, highlighting its potential for developing targeted anticancer therapies .

Mechanism of Action

The mechanism by which N-(4-Bromophenyl)-3-oxobutanamide exerts its effects involves interactions with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the biosynthesis of essential bacterial components. In anticancer research, it could interfere with cellular pathways critical for cancer cell proliferation and survival .

Comparison with Similar Compounds

Structural Analogs and Physical Properties

The 3-oxobutanamide scaffold is versatile, with substituents on the phenyl ring significantly altering physicochemical and biological properties. Key analogs include:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Water Solubility (mg/L) Key References
N-(4-Bromophenyl)-3-oxobutanamide 38418-24-5 C₁₀H₁₀BrNO₂ 256.10 127.88 (estimated) 29301 (EPI Suite)
N-(4-Methylphenyl)-3-oxobutanamide 2415-85-2 C₁₁H₁₃NO₂ 191.23 Not reported Not reported
N-(4-Nitrophenyl)-3-oxobutanamide 4835-39-6 C₁₀H₁₀N₂O₃ 206.20 Not reported Not reported
N-(4-Ethoxyphenyl)-3-oxobutanamide 122-87-2 C₁₂H₁₅NO₃ 221.25 Not reported Not reported
N-(2,4-Difluorophenyl)-3-oxobutanamide 218930-20-2 C₁₀H₉F₂NO₂ 213.18 Not reported 411.96 (EPA T.E.S.T.)

Key Observations :

  • Substituent Effects : Bromine and nitro groups increase molecular weight and polarity compared to methyl or ethoxy groups. The bromophenyl derivative exhibits lower water solubility (29301 mg/L) than the difluorophenyl analog (411.96 mg/L), likely due to halogen-induced hydrophobicity .
  • Thermal Stability : Estimated melting points vary, with the bromophenyl derivative showing higher thermal stability (127.88°C) .

Biological Activity

N-(4-Bromophenyl)-3-oxobutanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the molecular formula C10H10BrN1O2C_{10}H_{10}BrN_{1}O_{2} and a molar mass of approximately 255.09 g/mol. The compound features a bromine atom at the para position of the phenyl ring, contributing to its unique chemical reactivity and biological activity.

1. Medicinal Chemistry Applications

This compound is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its structural characteristics allow it to serve as a scaffold for developing drugs with anti-inflammatory and anticancer properties .

2. Enzyme Inhibition

Research indicates that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, it has been studied for its effects on galactokinase (GALK), where it demonstrated significant inhibition at concentrations below 100 nM, indicating its potential as a lead compound in drug development for conditions like galactosemia .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The compound has shown to interact with various enzymes, potentially altering their activity, which can lead to therapeutic effects in metabolic disorders .
  • Cellular Pathways : It may influence cellular pathways related to apoptosis and cell proliferation, making it a candidate for cancer treatment .

Case Study 1: Anticancer Activity

A study explored the anticancer properties of this compound in vitro against various cancer cell lines. The results indicated that the compound inhibited cell growth in a dose-dependent manner, with an IC50 value significantly lower than that of standard chemotherapeutics .

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory effects of this compound in animal models of inflammation. Results demonstrated a reduction in inflammatory markers and symptoms, suggesting its potential use in treating inflammatory diseases .

Table 1: Biological Activity Summary

Activity TypeObserved EffectReference
Enzyme InhibitionGALK inhibition at <100 nM
Anticancer ActivityDose-dependent growth inhibition
Anti-inflammatoryReduced inflammatory markers

Table 2: Structure-Activity Relationship (SAR)

Compound VariantIC50 (μM)Notes
This compound<10Significant enzyme inhibition
N-(3-Chlorophenyl)-3-oxobutanamide>20Less potent compared to brominated variant
N-(4-Iodophenyl)-3-oxobutanamide15Moderate activity

Q & A

Basic Research Questions

Q. Q1. What are the established synthetic routes for N-(4-Bromophenyl)-3-oxobutanamide, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: this compound can be synthesized via bromination of the parent compound, N-(4-substituted phenyl)-3-oxobutanamide. For example, bromination of N-(4-chlorophenyl)-3-oxobutanamide with bromine in acetic acid at room temperature produces the brominated derivative in ~86% yield after 3 hours . Key optimization factors include:

  • Solvent choice : Acetic acid is preferred due to its ability to stabilize intermediates.
  • Temperature control : Room temperature minimizes side reactions (e.g., over-bromination).
  • Stoichiometry : A 1.2:1 molar ratio of bromine to substrate ensures complete conversion.
    A yield comparison table under varying conditions:
Bromine Equiv.Temperature (°C)Reaction Time (h)Yield (%)
1.025372
1.225386
1.525378*
*Note: Excess bromine may lead to di-brominated byproducts.

Q. Q2. How can crystallographic data for this compound be obtained and refined to resolve structural ambiguities?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

Crystallization : Slow cooling of a saturated solution in water or ethanol yields colorless laths suitable for SC-XRD .

Data collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).

Refinement : Employ SHELXL for small-molecule refinement. Parameters to monitor:

  • R-factor : Aim for < 0.04.
  • Thermal displacement parameters : Ensure anisotropic refinement for non-H atoms.
  • Twinned data : Use SHELXPRO for macromolecular interfaces if twinning is observed .

Example crystallographic data from a related compound (N-(4-Ethoxyphenyl)-3-oxobutanamide):

ParameterValue
Space groupP 1
a, b, c (Å)7.234, 9.876, 10.521
α, β, γ (°)90.0, 95.3, 90.0
V (ų)746.8

Advanced Research Questions

Q. Q3. How does this compound participate in oxidative transformations, and what mechanistic insights exist for these reactions?

Methodological Answer: The 3-oxobutanamide moiety undergoes oxidation with reagents like (diacetoxyiodo)benzene (DIB) to form 2,2-dihaloacetamides. For example, N-(4-chlorophenyl)-3-oxobutanamide reacts with DIB in dichloromethane to yield dichloro derivatives in >75% yield . Mechanistic steps:

Electrophilic halogenation : DIB generates halonium ions at the α-carbon.

Tautomerization : The enol form reacts preferentially due to higher electron density.

Steric effects : Substituents on the phenyl ring minimally affect reactivity (e.g., 4-Bromo vs. 4-Chloro) .
Critical analysis : Competing pathways (e.g., over-oxidation to carboxylic acids) must be suppressed using controlled stoichiometry.

Q. Q4. What are the metabolic pathways and potential intermediates of this compound in biological systems?

Methodological Answer: Though direct data on the bromophenyl variant is limited, analogs like bucetin (N-(4-ethoxyphenyl)-3-hydroxybutanamide) undergo:

O-De-alkylation : Removal of the ethoxy group to form N-(4-hydroxyphenyl)-3-oxobutanamide.

Keto-enol tautomerization : Stabilizes reactive intermediates.

Glucuronidation : Major detoxification pathway (62% in rabbits) .
For this compound, hypothesize:

  • Phase I metabolism : CYP450-mediated debromination or hydroxylation.
  • Phase II metabolism : Conjugation with glutathione or sulfate.
    Experimental validation : Use LC-MS/MS with isotopically labeled compounds to track metabolites.

Q. Q5. How can computational methods predict the reactivity and spectroscopic properties of this compound?

Methodological Answer:

DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict:

  • IR spectra : Stretching frequencies for amide C=O (~1680 cm⁻¹) and ketone C=O (~1720 cm⁻¹).
  • NMR shifts : Compare computed 1^1H (δ 2.3 ppm for CH3_3) and 13^13C (δ 205 ppm for ketone) with experimental data.

Molecular docking : Assess interactions with enzymes (e.g., cyclooxygenase) using AutoDock Vina.

ADMET prediction : Tools like SwissADME estimate logP (~2.1) and bioavailability (~70%) .

Q. Data Contradictions and Resolution

Q. Q6. Discrepancies exist in reported reaction yields for brominated 3-oxobutanamides. How can these be reconciled?

Critical Analysis:

  • reports 86% yield for bromination in acetic acid, while notes variable yields (60–85%) depending on substituents.
  • Resolution :
    • Byproduct formation : Bromine excess (>1.2 equiv.) increases di-substitution.
    • Solvent polarity : Acetic acid stabilizes cationic intermediates better than less polar solvents.
    • Monitoring : Use TLC or in situ IR to terminate reactions at optimal conversion.

Properties

IUPAC Name

N-(4-bromophenyl)-3-oxobutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO2/c1-7(13)6-10(14)12-9-4-2-8(11)3-5-9/h2-5H,6H2,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIOJEVGOXBFZDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)NC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10344689
Record name N-(4-Bromophenyl)-3-oxobutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10344689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38418-24-5
Record name N-(4-Bromophenyl)-3-oxobutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10344689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred solution of 34.14 g (0.200 moles) of 4-bromoaniline in 130 ml toluene under N2, 18.00 g (0.220 moles) of diketene was added dropwise over a 10 minute period followed by 15 ml of toluene. The temperature rose to 80° C. during the addition; the solution was then refluxed 20 minutes, cooled to 55° C. and 60 ml of petroleum ether added. An immediate precipitation occurred. The tan-white crystals were filtered and washed with three 100 ml portions of 1:1 toluene/petroleum ether. The product was taken up in hot absolute ethanol and crystallisation induced by addition of toluene to the ethanolic solution. Three crops of crystals from the ethanol/toluene solvent system gave 22.90 g (43%) and had Rf 0.69 on silica TLC with ethyl acetate; mp 135.8°-137.2° C. Anal. Calcd. for C10H10BrNO2 : C, 46.90; H, 3.94; N, 5.47; Br, 31.20. Found: C, 47.13; H, 4.00; N, 5.46; Br, 31.31.
Quantity
34.14 g
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reactant
Reaction Step One
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18 g
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reactant
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130 mL
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solvent
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0 (± 1) mol
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[Compound]
Name
petroleum ether
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60 mL
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solvent
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15 mL
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solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A solution of 25.72 mL (336 mmol) of diketene in 100 mL of toluene was added dropwise at 90° C. to a solution of 51.0 g (288 mmol) of 4-bromoaniline in 200 mL of toluene and the reaction mixture was kept at this temperature for 5 hours. The reaction solution was cooled in the ice bath, and the precipitate formed was filtered and washed with toluene until the product was virtually colorless. Subsequently it was dried at 50° C. in the circulating air dryer until a constant weight was obtained. Yield: 50.0 g (68% of theoretical); C10H10BrNO2 (M=256.096); calc.: molpeak (M+H)+: 256/258 (Br); found: molpeak (M+H)+: 256/258 (Br); HPLC-MS: 4.7 minutes (method B).
Quantity
25.72 mL
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reactant
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51 g
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reactant
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100 mL
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200 mL
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solvent
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Name
ice
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Reaction Step Two

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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